(S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole
Overview
Description
(S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure combining a benzyl group, a naphthyridine moiety, and a dihydrooxazole ring, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole typically involves multicomponent reactions, Friedländer approaches, and metal-catalyzed synthesis. One common method includes the condensation of 2-aminopyridine with substituted aromatic aldehydes and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and green chemistry approaches are employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the naphthyridine moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
(S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex molecular architectures.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The naphthyridine moiety is known to bind to metal ions, which can modulate the activity of metalloenzymes .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Shares the naphthyridine core but lacks the benzyl and dihydrooxazole groups.
4-Benzyl-2-oxazoline: Contains the benzyl and oxazole rings but not the naphthyridine moiety.
Uniqueness
(S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is unique due to its combination of structural elements, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4S)-4-benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-2-5-13(6-3-1)11-15-12-22-18(20-15)16-9-8-14-7-4-10-19-17(14)21-16/h1-10,15H,11-12H2/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCPPTWLAGSJCG-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=C(C=CC=N3)C=C2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC3=C(C=CC=N3)C=C2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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